molecular formula C51H72N5O10P B1683059 Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate CAS No. 123286-00-0

Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B1683059
CAS No.: 123286-00-0
M. Wt: 946.1 g/mol
InChI Key: BOELCLFVOBIXIF-MAKKXPIGSA-N
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Description

Vinfosiltine is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. It exerts its antineoplastic action by immobilizing tubulin molecules, thereby interrupting microtubule assembly and disassembly dynamics. This action prevents mitotic spindle formation and leads to cell cycle arrest in metaphase .

Preparation Methods

Vinfosiltine, also known as S 12363, was developed as a vinca alkaloid derivative. The synthetic route involves the modification of vincaleukoblastine, specifically through the deacetylation and methoxycarbonylation processes.

Chemical Reactions Analysis

Vinfosiltine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of the original compound with modified functional groups .

Scientific Research Applications

Vinfosiltine has been primarily studied for its potential in treating cancer. It participated in phase II clinical trials for advanced breast cancer but did not show significant single-agent activity. Despite this, vinfosiltine has been encapsulated into long-circulating liposomes to enhance its therapeutic index. This encapsulation has shown promising results in increasing the drug’s plasma concentration, half-life, and area under the curve while decreasing plasma clearance rates .

Mechanism of Action

Vinfosiltine exerts its effects by immobilizing tubulin molecules, which interrupts the dynamics of microtubule assembly and disassembly. This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in metaphase. The molecular targets of vinfosiltine are the tubulin molecules, and the pathway involved is the disruption of microtubule dynamics .

Comparison with Similar Compounds

Vinfosiltine is similar to other vinca alkaloids such as vinblastine and vincristine. These compounds also target tubulin molecules and disrupt microtubule dynamics. vinfosiltine is unique due to its aminophosphonate derivative structure, which was designed to enhance its antineoplastic activity. Despite its potential, vinfosiltine did not show significant single-agent activity in clinical trials, leading to its discontinued development .

Similar Compounds::
  • Vinblastine
  • Vincristine
  • Vinorelbine

Properties

CAS No.

123286-00-0

Molecular Formula

C51H72N5O10P

Molecular Weight

946.1 g/mol

IUPAC Name

methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1

InChI Key

BOELCLFVOBIXIF-MAKKXPIGSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinfosiltine;  S12363;  S 12363;  S-12363; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 2
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 3
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 4
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Reactant of Route 6
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

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